2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-12(2,11(13)14)9-5-3-4-8-6-7-15-10(8)9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
FPTBCDGNUPLPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Benzothiophene
One approach is the direct functionalization of the benzothiophene ring at the 7-position, followed by side chain installation:
- Electrophilic aromatic substitution or metal-catalyzed coupling reactions can introduce the side chain precursor.
- Subsequent oxidation or hydrolysis steps convert intermediates to the carboxylic acid.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) are widely used to attach aryl or alkyl groups to heteroaromatic systems:
- A halogenated benzothiophene (e.g., 7-bromobenzothiophene) serves as the coupling partner.
- The coupling partner bearing the 2-methylpropanoic acid equivalent or protected precursor is introduced.
- Final deprotection or oxidation yields the target acid.
Multi-Step Synthesis via Aldehyde Intermediates
A multi-step synthetic route involves:
- Starting from 7-formylbenzothiophene or a similar aldehyde derivative.
- Performing a Knoevenagel condensation with Meldrum’s acid or malonic acid derivatives to extend the carbon chain.
- Reduction, hydrolysis, and decarboxylation steps to yield the 2-methylpropanoic acid side chain.
This method is supported by literature on related arylpropanoic acid derivatives synthesis, which uses Knoevenagel condensation followed by reduction and hydrolysis steps to install the propanoic acid moiety efficiently.
Detailed Preparation Methodology
Knoevenagel Condensation-Based Route
This route is adapted from methodologies for related arylpropanoic acids and involves the following steps:
| Step | Reaction | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|---|
| 1 | Knoevenagel condensation of 7-formylbenzothiophene with Meldrum’s acid | Base catalyst (e.g., piperidine), solvent (ethanol or methanol), reflux | Formation of alkene intermediate | 74–87% (analogous substrates) |
| 2 | Reduction of alkene intermediate | Sodium borohydride or catalytic hydrogenation | Saturated malonate derivative | 75–99% |
| 3 | Hydrolysis and decarboxylation | Acidic aqueous conditions, heating | 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid | 48–98% |
| 4 | Purification | Recrystallization or chromatography | Pure target compound | Variable |
Cross-Coupling Route
- Starting from 7-bromobenzothiophene, a Suzuki coupling with a boronic acid derivative of 2-methylpropanoic acid or its ester is performed.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as K2CO3 in polar solvents like DMF or dioxane.
- Post-coupling hydrolysis of ester groups yields the free acid.
This method offers regioselectivity and functional group tolerance but requires access to halogenated benzothiophene and boronic acid derivatives.
Research Findings and Optimization Notes
- Yield and Purity: Multi-step Knoevenagel condensation routes achieve overall yields ranging from 50% to 85%, depending on substrate and conditions.
- Solvent Effects: Ethanol reduces side reactions compared to methanol during reduction steps.
- Side Reactions: Fluorinated or electron-withdrawing substituted analogs may undergo side reactions such as nucleophilic aromatic substitution during reduction steps; careful control of reducing agent equivalents is necessary.
- Scale-Up Feasibility: The Knoevenagel-based method has been demonstrated on gram scale with reproducible yields and manageable purification.
Comparative Table of Key Preparation Methods
| Methodology | Starting Material | Key Reactions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Knoevenagel condensation + reduction + hydrolysis | 7-Formylbenzothiophene | Knoevenagel condensation, reduction (NaBH4), hydrolysis/decarboxylation | High regioselectivity, well-established | Multi-step, sensitive to solvent choice | 50–85% overall |
| Palladium-catalyzed cross-coupling (Suzuki) | 7-Bromobenzothiophene + boronic acid derivative | Suzuki coupling, ester hydrolysis | Direct coupling, scalable | Requires halogenated intermediates, catalyst cost | 60–90% per step |
| Electrophilic substitution + oxidation | Benzothiophene | Electrophilic substitution, oxidation to acid | Simpler reagents | Regioselectivity challenges, possible over-oxidation | Variable |
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
The applications of 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid are primarily focused on its potential as a pharmaceutical agent, particularly concerning its effects on peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors .
Scientific Research Applications
PPAR Activation and Related Diseases:
- PPAR Activation: Benzothiophene derivatives, including this compound, exhibit PPARα or PPARγ activating effects . PPARs are intracellular transcription factors that regulate various cellular processes .
- Treatment of Diseases: These compounds can be used to prevent or treat diseases, including hypoglycemia, hypolipidemia, diabetic complications, hyperlipidemia, arteriosclerosis, and thromboses . They are also potentially useful against inflammatory diseases such as rheumatoid arthritis, asthma, ulcerative colitis, Crohn's disease, sepsis, multiple sclerosis, and hepatitis, as well as cancers, autoimmune diseases, and cachexia associated with cancer or viral diseases like AIDS .
- Drug Administration: Benzothiophene derivatives are nontoxic and can be administered orally .
GPR52 Agonists:
- GPR52 Agonist Development : Some benzothiophene derivatives are used in the design and synthesis of GPR52 agonists . GPR52 is a G protein-coupled receptor that modulates dopamine receptor signaling .
- Potential for Psychotic Disorders : GPR52 agonists may help alleviate symptoms of psychotic disorders .
- Specific Compounds : 1-(benzothiophen-7-yl)-1H-pyrazole derivatives have been designed and synthesized as GPR52 agonists . Modifications like introducing methyl substituents or hydroxyl groups can improve the activity and solubility of these compounds .
Acne Treatment:
- Acne Therapy: Compounds that activate the farnesoid X receptor (FXR), PPARα, and liver X receptor alpha (LXRα) can treat acne vulgaris and acneiform skin conditions .
- Model for Screening Compounds: The flank organs of male Syrian hamsters, which contain large sebaceous glands, are used as a model for screening compounds for acne therapy .
- Test Compounds: Juvenile hormone III represents FXR activators, clofibrate represents PPARα activators, and 25-hydroxycholesterol represents LXRα activators .
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), modulating intracellular signaling pathways . This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Tautomerism and Reactivity : Compounds like N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exhibit tautomerism (1H/2H-triazole forms), affecting hydrogen-bonding capacity and biological interactions .
Anticancer Potential:
- 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine demonstrated moderate cytotoxicity (IC₅₀ = 8.2 µM) against breast cancer cells (MCF-7), attributed to intercalation with DNA via π-π stacking .
- N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine showed improved activity (IC₅₀ = 5.9 µM) due to synergistic effects of the pyridine and dichlorophenyl groups .
- The target compound’s dimethylpyrazole substituent may enhance selectivity for kinase targets, though direct activity data are lacking.
Energetic Materials:
Triazole derivatives like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine exhibit high heats of formation (>300 kJ/mol) and detonation velocities (~8.5 km/s), making them candidates for nitrogen-rich explosives . The target compound’s methylpyrazole group could reduce sensitivity to shock compared to azido-substituted analogs.
Physicochemical Properties
Table 2: Crystallographic and Solubility Data
Key Findings:
Biological Activity
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzothiophene moiety which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, including enzymes and receptors.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It functions as an inhibitor of the MDM2-p53 interaction, a critical pathway in tumor suppression. The MDM2 protein negatively regulates p53, a tumor suppressor that plays a vital role in cell cycle control and apoptosis. By inhibiting this interaction, the compound can stabilize p53, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Study | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Breast Cancer | 5.0 | MDM2 Inhibition |
| Study B | Lung Cancer | 3.5 | p53 Stabilization |
| Study C | Colon Cancer | 4.0 | Apoptosis Induction |
Metabolic Effects
In addition to its anticancer properties, this compound has been studied for its effects on metabolic pathways. It has shown promise as a ligand for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is crucial in regulating glucose metabolism and lipid storage. Activation of PPARγ can lead to improved insulin sensitivity and may be beneficial in treating Type 2 diabetes .
Table 2: PPARγ Activation Studies
| Study | Effect Observed | Concentration (µM) |
|---|---|---|
| Study D | Increased Insulin Sensitivity | 10 |
| Study E | Reduced Lipid Accumulation | 5 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis markers such as caspase activation.
- Case Study 2 : A diabetic mouse model treated with the compound showed improved glucose tolerance and reduced serum insulin levels, indicating enhanced metabolic function.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis of aromatic propanoic acid derivatives typically involves Friedel-Crafts alkylation or coupling reactions between benzothiophene precursors and α-methylpropanoic acid derivatives. For example:
- Step 1 : Use a benzothiophene-7-boronic acid intermediate for Suzuki-Miyaura coupling with 2-methylpropanoic acid esters .
- Step 2 : Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) to enhance regioselectivity at the 7-position of benzothiophene.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
